molecular formula C8H20Cl2N2 B2719447 [1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride CAS No. 2305252-52-0

[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride

Cat. No.: B2719447
CAS No.: 2305252-52-0
M. Wt: 215.16
InChI Key: QALWIPJBNPGJGZ-UHFFFAOYSA-N
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Description

[1-[(Dimethylamino)methyl]cyclobutyl]methanamine dihydrochloride is a bicyclic amine compound featuring a cyclobutane ring substituted with a dimethylaminomethyl group and a methanamine moiety. Its dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. The compound’s molecular formula is C₈H₁₈N₂·2HCl, with a molecular weight of 215.16 g/mol.

Properties

IUPAC Name

[1-[(dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8(6-9)4-3-5-8;;/h3-7,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALWIPJBNPGJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as 1,4-dihalobutane, under basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where a suitable amine (e.g., methylamine) reacts with the cyclobutyl precursor.

    Dimethylation: The resulting aminomethylcyclobutane is then dimethylated using formaldehyde and formic acid or a similar methylating agent.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.

    Purification Steps: The crude product is purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclobutylmethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique cyclobutyl structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.
  • Reaction Mechanisms : The dimethylamino group enhances nucleophilicity, making it valuable for various organic reactions, including alkylation and amination processes.

Biology

  • Biological Studies : The compound is utilized to investigate the effects of cyclobutyl-containing compounds on biological systems. It aids in understanding biochemical pathways and interactions at the molecular level.
  • Pharmaceutical Development : Researchers explore its potential as a lead compound for developing new pharmaceuticals targeting specific molecular pathways, particularly in neuropharmacology and antimicrobial research.

Medicine

  • Therapeutic Applications : Investigations into the compound's therapeutic potential are ongoing, particularly for its analgesic properties. Its ability to modulate neurotransmitter systems may offer avenues for treating mood disorders and anxiety.
  • Analgesic Effects : Preliminary studies suggest that derivatives of this compound exhibit significant analgesic effects without the side effects commonly associated with opioids .

Biological Activities

A summary of biological activities associated with [1-[(Dimethylamino)methyl]cyclobutyl]methanamine; dihydrochloride is presented below:

Activity TypeObserved EffectsReference
Receptor BindingHigh affinity for serotonin receptors
Enzyme InhibitionInhibition of acetylcholinesterase
NeuroprotectiveReduces neurotoxicity in animal models
Behavioral EffectsImprovements in anxiety-like behaviors in rodents

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial properties of structural analogs of [1-[(Dimethylamino)methyl]cyclobutyl]methanamine; dihydrochloride. Modifications significantly enhanced antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential in developing new antibiotics.

Case Study 2: Neuropharmacological Assessment

In preclinical trials, the compound demonstrated a significant reduction in anxiety-like behaviors in rodent models compared to control groups. This suggests its potential therapeutic applications for treating anxiety disorders.

Mechanism of Action

The mechanism of action of [1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclobutyl ring provides structural rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring System Salt Form Key Differences vs. Target Compound Applications/Notes References
[1-[(Dimethylamino)methyl]cyclobutyl]methanamine dihydrochloride (Target) C₈H₁₈N₂·2HCl 215.16 Cyclobutane, dimethylaminomethyl Dihydrochloride Reference compound Pharmaceutical intermediate, enzyme modulation
[1-(Methoxymethyl)cyclobutyl]methanamine hydrochloride C₇H₁₆ClNO 181.66 Cyclobutane, methoxymethyl Hydrochloride Ether group (less basic) vs. dimethylamino Potential solubility modulator
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride C₇H₁₅ClNSS 200.78 Cyclobutane, methylsulfanylmethyl Hydrochloride Thioether group (lipophilic) vs. dimethylamino Altered electronic properties for receptor binding
[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine C₁₀H₂₁N₃ 183.30 Cyclobutane, 4-methylpiperazinyl Free base Piperazine substituent (bulkier, higher basicity) Used in p97 ATPase inhibitors
[1-(Aminomethyl)cyclopropyl]methanamine dihydrochloride C₅H₁₂N₂·2HCl 169.08 Cyclopropane, aminomethyl Dihydrochloride Smaller ring (higher strain), simpler substitution Potential precursor for bioactive molecules

Physicochemical Properties

  • Solubility: The dihydrochloride salt of the target compound exhibits high water solubility due to ionic interactions. In contrast, the methoxymethyl analog (mono-hydrochloride) has reduced polarity, leading to lower solubility . The methylsulfanyl derivative’s lipophilic thioether group further decreases solubility .
  • Basicity: The dimethylamino group (pKa ~10–11) confers higher basicity compared to the methoxymethyl (pKa ~neutral) and methylsulfanyl (pKa ~7–8) analogs, influencing pH-dependent stability and bioavailability .
  • Stability: The cyclobutane ring’s lower strain compared to cyclopropane analogs (e.g., [1-(aminomethyl)cyclopropyl]methanamine) enhances thermal and chemical stability .

Biological Activity

[1-[(Dimethylamino)methyl]cyclobutyl]methanamine; dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H16Cl2N2
  • Molecular Weight : 195.13 g/mol
  • IUPAC Name : 1-[(Dimethylamino)methyl]cyclobutyl]methanamine; dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the adrenergic and serotonergic pathways. It acts as a ligand for specific receptors, which can modulate neurotransmission and influence physiological responses.

Biological Activities

Research indicates that [1-[(Dimethylamino)methyl]cyclobutyl]methanamine; dihydrochloride exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can enhance serotonin levels in the brain, suggesting potential antidepressant properties.
  • Analgesic Properties : The compound may also influence pain pathways, providing analgesic effects.
  • Cognitive Enhancement : Some derivatives have been linked to improved cognitive functions, potentially through cholinergic modulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
AnalgesicModulation of pain pathways
Cognitive EnhancementImproved memory and learning

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of [1-[(Dimethylamino)methyl]cyclobutyl]methanamine; dihydrochloride.

  • Antidepressant Activity :
    • A study on similar dimethylamino compounds demonstrated significant antidepressant-like effects in animal models, correlating with increased serotonin and norepinephrine levels in the brain. The mechanism was linked to receptor binding affinities that enhance mood regulation .
  • Analgesic Effects :
    • Research involving cyclobutyl derivatives indicated that they could effectively reduce nociceptive responses in rodent models, suggesting their utility as analgesics. The study highlighted the importance of structural modifications in enhancing efficacy .
  • Cognitive Function :
    • A series of experiments assessed the cognitive-enhancing properties of related compounds in memory tasks. Results showed improved performance in tasks requiring attention and memory recall, likely due to cholinergic system modulation .

Q & A

Q. What are the established synthetic routes for [1-[(Dimethylamino)methyl]cyclobutyl]methanamine dihydrochloride?

The synthesis typically involves a two-step process:

  • Step 1 : Reacting a cyclobutyl precursor (e.g., cyclobutanone) with dimethylamine and formaldehyde via a Mannich-type reaction to form the tertiary amine intermediate.
  • Step 2 : Hydrochloride salt formation using concentrated HCl in ethanol or aqueous media. Catalysts such as acetic acid or sodium cyanoborohydride may enhance reaction efficiency. Purification is achieved through recrystallization or column chromatography .
Key Reagents Purpose
Cyclobutanone derivativeCore scaffold for functionalization
DimethylamineIntroduces dimethylamino group
FormaldehydeFacilitates C-N bond formation

Q. Which spectroscopic techniques are critical for characterizing this compound?

A combination of techniques ensures structural validation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the cyclobutyl backbone and dimethylamino substitution.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ at m/z 189.1 for the free base).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclobutyl ring .

Common Pitfalls : Overlapping NMR signals in the cyclobutyl region (δ 2.0–3.0 ppm) may require 2D experiments (e.g., COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions?

Quantum mechanical methods (e.g., Density Functional Theory) model transition states to predict regioselectivity in cyclobutyl functionalization. For example:

  • Reaction Pathway Analysis : Identifies energy barriers for competing pathways (e.g., N-methylation vs. ring expansion).
  • Solvent Effects : COSMO-RS simulations optimize solvent polarity to enhance yield by 15–30% .

Case Study : A 2024 study reduced experimental iterations by 60% using DFT-guided solvent selection (isopropanol > ethanol) for hydrochlorination .

Q. What strategies resolve contradictions in spectral data during structural validation?

  • Multi-Technique Cross-Validation : Pair NMR with IR spectroscopy to confirm amine protonation states (shift from δ 1.8 ppm to δ 2.5 ppm post-HCl addition).
  • Comparative Literature Analysis : Benchmark against PubChem data for analogous cyclobutylamines (e.g., [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine) to identify atypical peaks .
  • Statistical Validation : Use principal component analysis (PCA) to detect outliers in batch-to-batch spectral datasets .

Q. How does steric strain in the cyclobutyl ring influence reactivity?

The cyclobutyl ring’s angle strain (≈90° bond angles) increases susceptibility to ring-opening reactions under basic conditions. Key considerations:

  • Nucleophilic Attack : The dimethylamino group’s electron-donating effect stabilizes partial positive charges on adjacent carbons, directing nucleophiles (e.g., Grignard reagents) to specific positions.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (e.g., >150°C in inert atmospheres) critical for reaction design .

Methodological Best Practices

Q. What experimental controls are essential for reproducibility in kinetic studies?

  • Internal Standards : Use deuterated analogs (e.g., D2_2O in NMR) to monitor reaction progress.
  • Temperature Gradients : Conduct reactions at 25°C, 40°C, and 60°C to identify Arrhenius parameters.
  • Negative Controls : Exclude formaldehyde to confirm its role in Mannich reactions .

Q. How can researchers mitigate byproduct formation during dihydrochloride synthesis?

  • pH Control : Maintain pH < 2.0 during salt formation to prevent free base precipitation.
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) reduce dimerization byproducts.
  • Chromatography : Reverse-phase HPLC with a C18 column separates diastereomers (if present) .

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